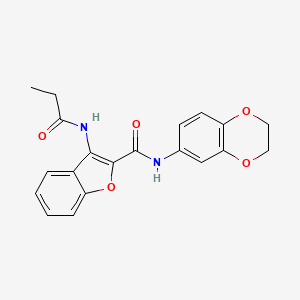![molecular formula C19H28N2O B2558566 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one CAS No. 1421525-69-0](/img/structure/B2558566.png)
1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Methyl-6,9-diazaspiro[45]decan-6-yl)-4-phenylbutan-1-one is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the reaction of 9-methyl-6,9-diazaspiro[4.5]decane with phenylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It can be used as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9-Methyl-6,9-diazaspiro[4.5]decane
1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-(thiophen-2-yl)butan-1-one
Uniqueness: 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one stands out due to its phenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds without this group.
This comprehensive overview highlights the significance of 1-(9-Methyl-6,9-diazaspiro[45]decan-6-yl)-4-phenylbutan-1-one in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-20-14-15-21(19(16-20)12-5-6-13-19)18(22)11-7-10-17-8-3-2-4-9-17/h2-4,8-9H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUBXBKUXJSCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCC2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

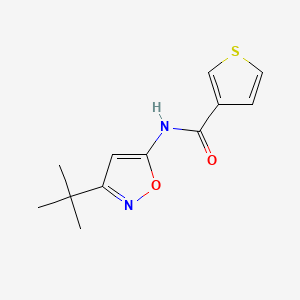
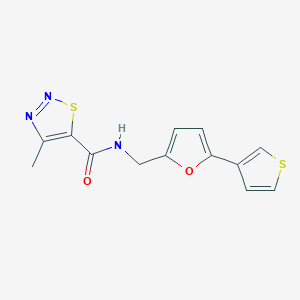
![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/new.no-structure.jpg)
![Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2558491.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)

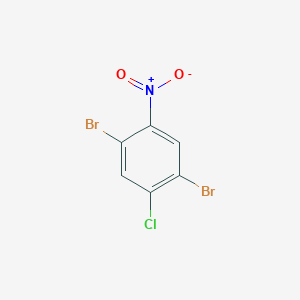
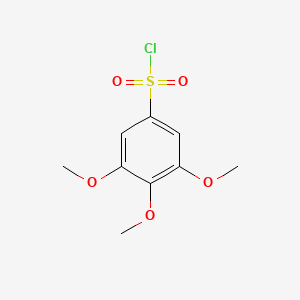
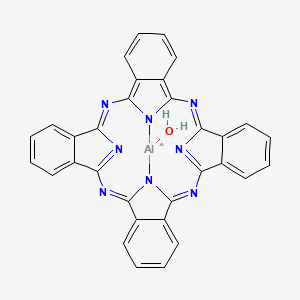
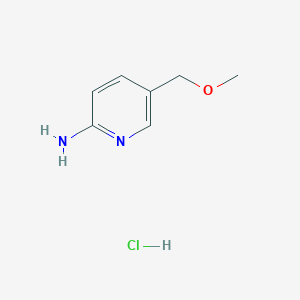
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)
![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)
